Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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Overview
Description
Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound that features a trifluoromethyl group, an ethyl ester, and a hydroxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate typically involves multiple steps One common method includes the esterification of 3,3,3-trifluoro-2-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Strong bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The ester and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-{methyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
- Ethyl 2-(4-{ethyl[(butan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Uniqueness
Ethyl 2-(4-{ethyl[(propan-2-yloxy)carbonyl]amino}phenyl)-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity compared to similar compounds.
Properties
Molecular Formula |
C17H22F3NO5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
ethyl 2-[4-[ethyl(propan-2-yloxycarbonyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C17H22F3NO5/c1-5-21(15(23)26-11(3)4)13-9-7-12(8-10-13)16(24,17(18,19)20)14(22)25-6-2/h7-11,24H,5-6H2,1-4H3 |
InChI Key |
MZEDECOGRMFYTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)OC(C)C |
Origin of Product |
United States |
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